N-[(3-Ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]but-2-ynamide
Description
N-[(3-Ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]but-2-ynamide is a synthetic organic compound featuring a cyclobutane core substituted with ethoxy, hydroxy, and dimethyl groups, linked via a methyl bridge to a but-2-ynamide moiety.
Properties
IUPAC Name |
N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]but-2-ynamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-5-7-11(15)14-9-13(16)8-10(17-6-2)12(13,3)4/h10,16H,6,8-9H2,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKWSQBTYBAGLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1(C)C)(CNC(=O)C#CC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]but-2-ynamide typically involves multiple steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction. This involves the reaction of an alkene with a suitable diene under UV light or thermal conditions.
Introduction of Functional Groups: The ethoxy and hydroxy groups are introduced through subsequent functionalization reactions. For example, the hydroxy group can be added via hydroboration-oxidation, while the ethoxy group can be introduced through an etherification reaction.
Attachment of the But-2-ynamide Moiety: The final step involves the coupling of the cyclobutyl intermediate with but-2-ynamide. This can be achieved using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated systems for the functionalization and coupling reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The alkyne moiety can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) can be used.
Reduction: Catalysts like Pd/C (palladium on carbon) or Lindlar’s catalyst are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation
Comparison with Similar Compounds
Structural Analog 1: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Structure : Contains a benzamide group (3-methyl substitution) linked to a hydroxy-tert-butyl moiety.
- Key Features: N,O-bidentate directing group suitable for metal-catalyzed C–H functionalization . Synthesized via reaction of 3-methylbenzoyl chloride/acid with 2-amino-2-methyl-1-propanol.
- The ethoxy and hydroxy groups in the target compound may enhance solubility in polar solvents compared to the benzamide’s aromatic ring.
Structural Analog 2: (E)-N-(4-(4-(3-methylbenzyloxy)-3-chlorophenylamino)...but-2-ynamide ()
- Structure: A but-2-ynamide derivative with a quinoline core and complex substituents (tetrahydrofuran, chlorophenyl).
- Key Features: Likely designed as a pharmaceutical intermediate due to the quinoline scaffold and halogenated aryl groups.
- Comparison: The target compound lacks the extended aromatic system (quinoline) but retains the but-2-ynamide backbone.
Structural Analog 3: N-(2-hydroxy-3-{methyl[(pyridin-4-yl)methyl]amino}propyl)but-2-ynamide ()
- Structure : Features a but-2-ynamide group attached to a hydroxypropylamine-pyrrolidine hybrid.
- Key Features: Molecular weight: 261.33 g/mol. Combines polar (hydroxy, pyridinyl) and nonpolar (methyl) groups.
- Comparison :
- The target compound’s cyclobutylmethyl group introduces greater steric hindrance than the pyridinylmethyl substituent.
- Both compounds share the but-2-ynamide motif, which may confer reactivity in click chemistry or as a directing group.
Structural Analog 4: N-{4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexyl}but-2-ynamide ()
- Structure : Includes a cyclohexyl group modified with an oxazole-methoxy substituent.
- Key Features :
- Molecular weight: 276.34 g/mol.
- The oxazole ring may enhance metabolic stability in drug design.
- Both compounds use alkoxy groups (ethoxy vs. oxazolylmethoxy) to modulate solubility and electronic effects.
Q & A
Q. Q1. What are the key synthetic challenges in preparing N-[(3-Ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]but-2-ynamide, and how can they be addressed methodologically?
Answer: The synthesis involves constructing a strained cyclobutane ring and introducing the ethoxy-hydroxy-methyl substituents, which require precise stereochemical control. A multi-step approach is recommended:
Cyclobutane Formation : Use [2+2] photocycloaddition or ring-closing metathesis to generate the 2,2-dimethylcyclobutane core. highlights cyclobutane synthesis via X-ray-validated methods, emphasizing dihedral angle optimization (~17.5°) for stability .
Functionalization : Introduce the ethoxy and hydroxy groups via nucleophilic substitution or oxidation. For example, epoxidation followed by acid-catalyzed ring opening (as in ) could yield the 3-ethoxy-1-hydroxy configuration .
But-2-ynamide Coupling : React the cyclobutylmethyl intermediate with but-2-ynoic acid chloride under palladium catalysis (e.g., ’s method for ynamide synthesis) .
Validation : Confirm purity via HPLC (>95%) and structural fidelity via H/C NMR (e.g., aromatic protons at δ 7.2–8.5 ppm, alkyne signals at ~90–100 ppm) and HRMS (theoretical [M+H]: calculated from molecular formula) .
Q. Q2. How can researchers characterize the conformational flexibility of the cyclobutane ring in this compound?
Answer: The cyclobutane ring’s non-planar conformation impacts reactivity and binding interactions. Methodological approaches include:
- X-ray Crystallography : Resolve the dihedral angle between substituents (e.g., reported 17.5° for a similar compound) .
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G* basis set) to simulate ring puckering and compare with crystallographic data.
- Dynamic NMR : Monitor temperature-dependent splitting of methyl group signals to assess ring inversion barriers.
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported biological activity data for this compound?
Answer: Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies:
Standardized Assays : Use orthogonal assays (e.g., enzyme inhibition + cell viability) to cross-validate results. ’s approach for neurotransmitter modulation (dopamine/serotonin assays) could be adapted .
Impurity Profiling : Employ LC-MS/MS to detect trace byproducts (e.g., ’s HPLC method with 99% purity thresholds) .
Dose-Response Analysis : Test activity across a wide concentration range (nM–μM) to identify off-target effects.
Q. Q4. What experimental designs are optimal for studying this compound’s interactions with neurotransmitter receptors?
Answer:
Radioligand Binding Assays : Use H-labeled ligands (e.g., H-dopamine) to measure competitive displacement in rat striatal membranes (IC determination) .
Electrophysiology : Patch-clamp recordings on transfected HEK293 cells expressing human serotonin receptors (e.g., 5-HTR) to assess ion channel modulation.
Behavioral Studies : Administer the compound in rodent models (e.g., forced swim test for antidepressant activity) with pharmacokinetic monitoring (plasma half-life via LC-MS).
Q. Q5. How can researchers address the compound’s low aqueous solubility in in vivo studies?
Answer:
Formulation Optimization : Use co-solvents (e.g., 10% DMSO/PEG400) or nanoemulsions to enhance bioavailability ( noted solubility limitations in similar ynamides) .
Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) at the hydroxy position, cleaved enzymatically in vivo.
Pharmacokinetic Profiling : Monitor plasma concentrations via LC-MS to adjust dosing regimens.
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